4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid
Overview
Description
4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid is an organic compound with the molecular formula C13H18N2O2 This compound is characterized by the presence of a benzoic acid moiety linked to a hydrazone group, which is further substituted with a 3,3-dimethylbutan-2-ylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid typically involves the condensation of 4-hydrazinobenzoic acid with 3,3-dimethylbutan-2-one under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzamide: Similar structure but with an amide group instead of a carboxylic acid.
4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]phenol: Similar structure but with a phenol group instead of a carboxylic acid.
Uniqueness
4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydrazone and benzoic acid moieties allows for versatile applications in various fields, distinguishing it from similar compounds.
Properties
IUPAC Name |
4-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9(13(2,3)4)14-15-11-7-5-10(6-8-11)12(16)17/h5-8,15H,1-4H3,(H,16,17)/b14-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXODFNNJOCVPS-NTEUORMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)C(=O)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=C(C=C1)C(=O)O)/C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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